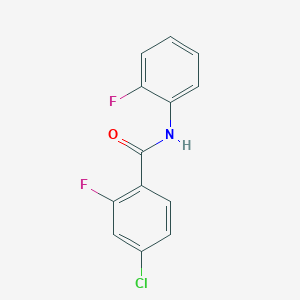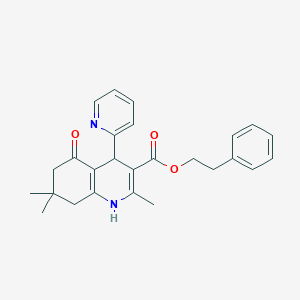![molecular formula C29H26ClNO4 B5092174 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate, also known as CINPA1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. CINPA1 is a selective inhibitor of the sorting nexin 27-retromer complex, which is involved in the trafficking of proteins within cells. In
Mecanismo De Acción
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate works by selectively inhibiting the sorting nexin 27-retromer complex, which is involved in the trafficking of proteins within cells. Specifically, 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate binds to the VPS26 subunit of the complex, preventing it from interacting with other subunits and disrupting its function. This disruption leads to the accumulation of proteins that are normally trafficked to lysosomes for degradation.
Biochemical and Physiological Effects:
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on the sorting nexin 27-retromer complex, 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has also been shown to inhibit the activity of other proteins involved in endosomal trafficking. This inhibition leads to the accumulation of proteins in endosomes and lysosomes, which can have downstream effects on cellular processes such as autophagy and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate in lab experiments is its selectivity for the sorting nexin 27-retromer complex. This selectivity allows researchers to study the specific effects of inhibiting this complex without affecting other cellular processes. However, one limitation of using 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate is its potential off-target effects on other proteins involved in endosomal trafficking. Careful experimental design and controls are necessary to minimize these effects.
Direcciones Futuras
There are several future directions for research on 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate. One area of research is the development of more selective inhibitors of the sorting nexin 27-retromer complex. This could lead to the development of more effective therapeutic interventions for neurodegenerative diseases. Another area of research is the study of the downstream effects of inhibiting the sorting nexin 27-retromer complex, including the effects on autophagy and apoptosis. Finally, the potential off-target effects of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate on other proteins involved in endosomal trafficking should be further explored to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate involves several steps, including the reaction of 2-naphthol with phenoxyacetic acid, followed by the reaction of the resulting product with isobutyryl chloride and N,N-dimethylformamide. The final step involves the reaction of the resulting product with 2-chlorobenzylamine to yield 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate. The synthesis of 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate is a multi-step process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been studied extensively in the context of its potential therapeutic applications. One area of research has focused on the role of the sorting nexin 27-retromer complex in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate has been shown to inhibit the activity of this complex, leading to the accumulation of proteins that are normally trafficked to lysosomes for degradation. This accumulation has been linked to the development of neurodegenerative diseases.
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO4/c1-19(2)29(33)31-28(23-14-8-9-15-24(23)30)27-22-13-7-6-10-20(22)16-17-25(27)35-26(32)18-34-21-11-4-3-5-12-21/h3-17,19,28H,18H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFHACTVXMJNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2-Chlorophenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![N-methyl-N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5092102.png)
![3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5092110.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
